molecular formula C12H8N2O4Se2 B14666739 Bis(4-nitrophenyl) diselenide CAS No. 36297-89-9

Bis(4-nitrophenyl) diselenide

Cat. No.: B14666739
CAS No.: 36297-89-9
M. Wt: 402.1 g/mol
InChI Key: UFEQMIYVPBYCQI-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) diselenide is an organoselenium compound characterized by the presence of two 4-nitrophenyl groups attached to a diselenide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) diselenide typically involves the reaction of 4-nitrophenyl halides with selenium reagents. One common method is the copper-catalyzed coupling of 4-nitrophenyl halides with selenium in the presence of copper(II) oxide nanoparticles . This method is efficient and yields the desired diselenide compound in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of copper catalysts and selenium reagents in large-scale reactors can facilitate the production of this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitrophenyl) diselenide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the diselenide bond to selenol groups.

    Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol compounds.

    Substitution: Functionalized diselenides with various substituents.

Scientific Research Applications

Bis(4-nitrophenyl) diselenide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Bis(4-chlorophenyl) diselenide
  • Bis(4-bromophenyl) diselenide
  • Bis(4-cyanophenyl) diselenide
  • Bis(4-methoxyphenyl) diselenide

Comparison: Bis(4-nitrophenyl) diselenide is unique due to the presence of nitro groups, which enhance its electron-withdrawing properties and influence its reactivity. Compared to other diselenides, it may exhibit different redox potentials and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-nitro-4-[(4-nitrophenyl)diselanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4Se2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEQMIYVPBYCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[Se][Se]C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4Se2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189832
Record name Bis(4-nitrophenyl) diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36297-89-9
Record name Bis(4-nitrophenyl) diselenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36297-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-nitrophenyl) diselenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036297899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitrophenyl) diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-nitrophenyl) diselenide
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